molecular formula C6H9F3O3 B12083324 2,2-Difluoroethyl 3-fluoropropyl carbonate

2,2-Difluoroethyl 3-fluoropropyl carbonate

Cat. No.: B12083324
M. Wt: 186.13 g/mol
InChI Key: VWYKISPBGUVOSS-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 3-fluoropropyl carbonate: is an organic compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of both difluoroethyl and fluoropropyl groups, making it a fluorinated carbonate ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 3-fluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 3-fluoropropyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, tetrahydrofuran

Major Products:

  • 2,2-Difluoroethanol
  • 3-Fluoropropanol

Scientific Research Applications

Chemistry: 2,2-Difluoroethyl 3-fluoropropyl carbonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of drugs. This compound can be used to introduce fluorinated groups into drug molecules, potentially improving their therapeutic properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the electronics and polymer industries .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl Carbonate
  • 2,2-Difluoroethyl Methyl Carbonate
  • 2,2-Difluoroethyl Ethyl Carbonate

Uniqueness: 2,2-Difluoroethyl 3-fluoropropyl carbonate is unique due to the presence of both difluoroethyl and fluoropropyl groups. This dual fluorination enhances its reactivity and stability compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s physicochemical properties, making it particularly valuable in specialized applications .

Properties

Molecular Formula

C6H9F3O3

Molecular Weight

186.13 g/mol

IUPAC Name

2,2-difluoroethyl 3-fluoropropyl carbonate

InChI

InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2

InChI Key

VWYKISPBGUVOSS-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(F)F)CF

Origin of Product

United States

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